

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydrazinoquinoline

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Compound of Interest

Compound Name: 2-Hydrazinoquinoline

Cat. No.: B107646

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Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Hydrazinoquinoline** (CAS No: 15793-77-8), a versatile heterocyclic compound. **2-Hydrazinoquinoline**, a structural hybrid of a quinoline scaffold and a reactive hydrazinyl group, is of significant interest in medicinal chemistry and analytical sciences. Its primary application lies in its role as a highly effective derivatization agent for the sensitive analysis of metabolites in complex biological matrices by mass spectrometry. This document summarizes key physicochemical data, details relevant experimental protocols, and visualizes its principal analytical workflow, serving as a critical resource for professionals in research and development.

Core Physicochemical Properties

2-Hydrazinoquinoline is a light yellow to brown crystalline powder. The quantitative physicochemical data for **2-Hydrazinoquinoline** are summarized in the tables below. It should be noted that while several properties have been experimentally determined, specific data for boiling point, pKa, and detailed spectral analyses are not readily available in published literature.

Table 1: General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₉ N ₃	[1][2]
Molecular Weight	159.19 g/mol	[1][2]
Appearance	Light yellow to brown powder/crystalline solid	[3]
Melting Point	140 - 145 °C	[3]
Boiling Point	Data not available (predicted value not found)	-
Solubility	Soluble in methanol	[4]

Table 2: Acidity and Spectral Data

Property	Value	Source(s)
pKa	Data not available	-
UV-Vis (λ _{max})	Data not available	-
¹ H-NMR	Data not available	-
IR Absorption	Data not available	-
Mass Spectrum (GC-MS, m/z)	159 (M ⁺), 144, 129	[5]

Experimental Protocols

Detailed methodologies for the synthesis of **2-Hydrazinoquinoline** and the determination of its key physicochemical properties are provided below. Additionally, a protocol for its primary application as a derivatization agent is included.

Synthesis of 2-Hydrazinoquinoline

A standard method for the synthesis of **2-Hydrazinoquinoline** involves the reaction of 2-chloroquinoline with hydrazine hydrate.[6]

Materials:

- 2-Chloroquinoline
- Hydrazine monohydrate (64-65% N_2H_4 in water)
- Dichloromethane (CH_2Cl_2)
- Hexane

Procedure:

- A mixture of 2-chloroquinoline and 10 mL of hydrazine monohydrate is refluxed for 2 hours.
- After the reaction is complete, the water is removed using a rotary evaporator, yielding a scarlet residue.
- The residue is triturated with water and filtered to collect the solid.
- The crude product is then recrystallized from a mixture of dichloromethane and hexane to yield pure **2-Hydrazinoquinoline**.[\[6\]](#)

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Materials:

- **2-Hydrazinoquinoline** sample
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp or Thiele tube with oil bath)
- Thermometer

Procedure:

- A small amount of dry **2-Hydrazinoquinoline** powder is packed into the sealed end of a capillary tube to a height of 1-2 mm.
- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.
- The assembly is placed in the heating block of the melting point apparatus or immersed in the oil bath of a Thiele tube.
- The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2) are recorded. The melting point is reported as the range $T_1 - T_2$.

Determination of Solubility

Objective: To qualitatively assess the solubility of **2-Hydrazinoquinoline** in a given solvent.

Materials:

- **2-Hydrazinoquinoline** sample
- Test tubes
- Selected solvent (e.g., methanol, water)
- Vortex mixer

Procedure:

- Approximately 25 mg of **2-Hydrazinoquinoline** is placed into a small test tube.
- 0.75 mL of the solvent is added in small portions (e.g., 0.25 mL at a time).
- After each addition, the test tube is vigorously shaken or vortexed for at least 60 seconds.

- The sample is observed to determine if it has completely dissolved. A compound is considered soluble if no solid particles remain.

Derivatization of Carbonyls and Carboxylic Acids for LC-MS Analysis

2-Hydrazinoquinoline is widely used to derivatize short-chain carboxylic acids, aldehydes, and ketones to enhance their detection by Liquid Chromatography-Mass Spectrometry (LC-MS).^{[7][8][9]}

Materials:

- Biological sample (e.g., urine, serum supernatant)
- Acetonitrile (LC-MS grade)
- **2-Hydrazinoquinoline** (HQ)
- 2,2'-dipyridyl disulfide (DPDS) - for carboxylic acids
- Triphenylphosphine (TPP) - for carboxylic acids
- Internal standard (e.g., deuterated acetic acid)

Procedure for Simultaneous Derivatization:

- Reagent Preparation: Prepare a stock solution in acetonitrile containing 1 mM HQ, 1 mM DPDS, and 1 mM TPP.
- Sample Preparation: Spike the biological sample with an appropriate internal standard.
- Reaction: In a microcentrifuge tube, mix 5 μ L of the biological sample with 100 μ L of the acetonitrile reagent solution.
- Incubation: Vortex the mixture and incubate at 60 °C for 60 minutes.^[7]
- Centrifugation: After incubation, centrifuge the sample at high speed (e.g., >13,000 rpm) for 5 minutes to pellet any precipitate.

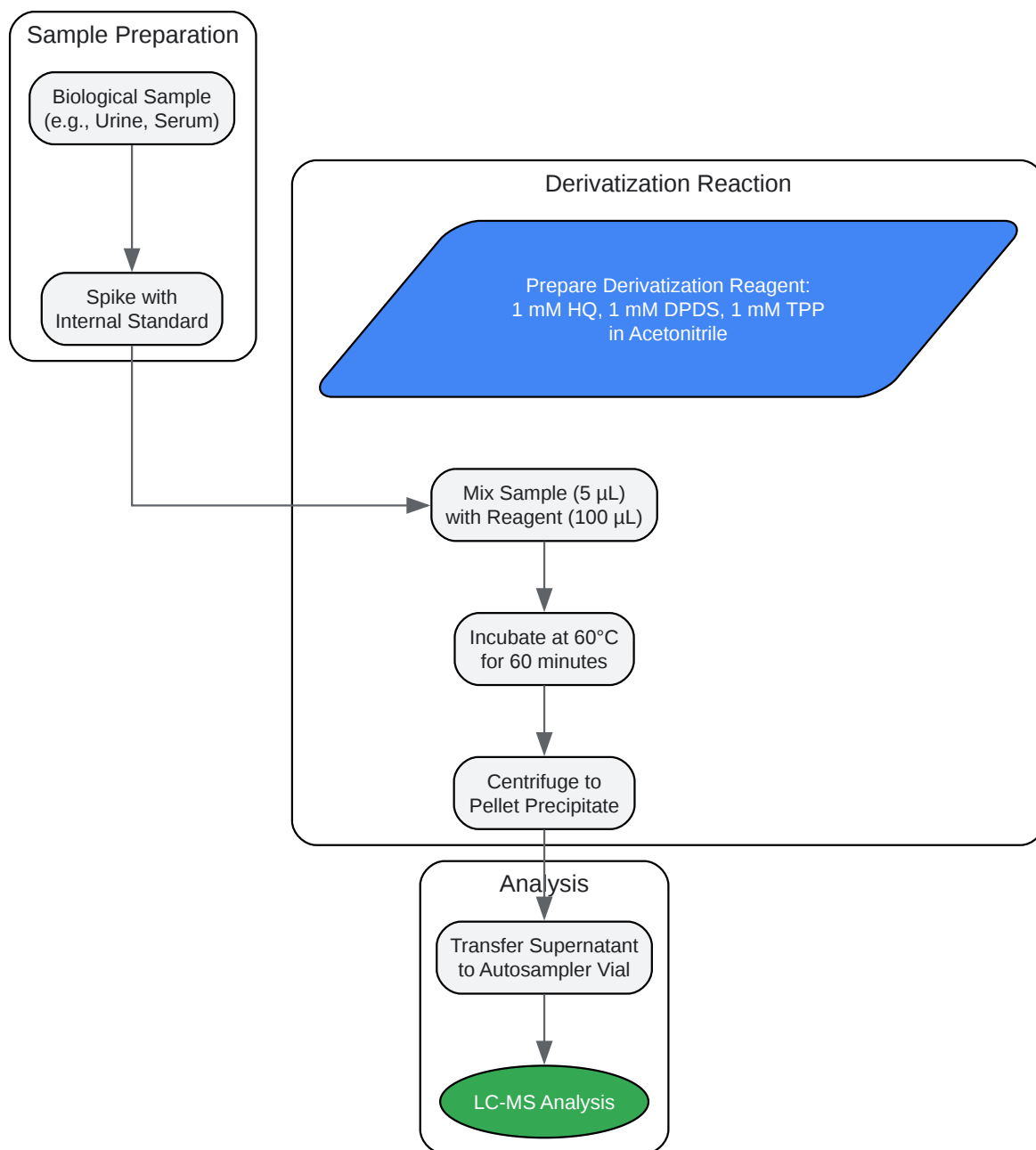
- Analysis: Carefully transfer the supernatant to an autosampler vial for immediate LC-MS analysis.

Key Applications and Visualization of Workflow

The primary utility of **2-Hydrazinoquinoline** is as a derivatization agent in metabolomics. It reacts with carbonyl groups (aldehydes and ketones) to form stable hydrazones and, in the presence of activating agents, with carboxyl groups to form hydrazides. This process enhances the hydrophobicity, chromatographic retention, and ionization efficiency of small, polar metabolites, making them more amenable to LC-MS analysis.^{[8][9]}

Derivatization Reaction Workflow

The following diagram illustrates the experimental workflow for sample derivatization using **2-Hydrazinoquinoline** for subsequent LC-MS analysis.

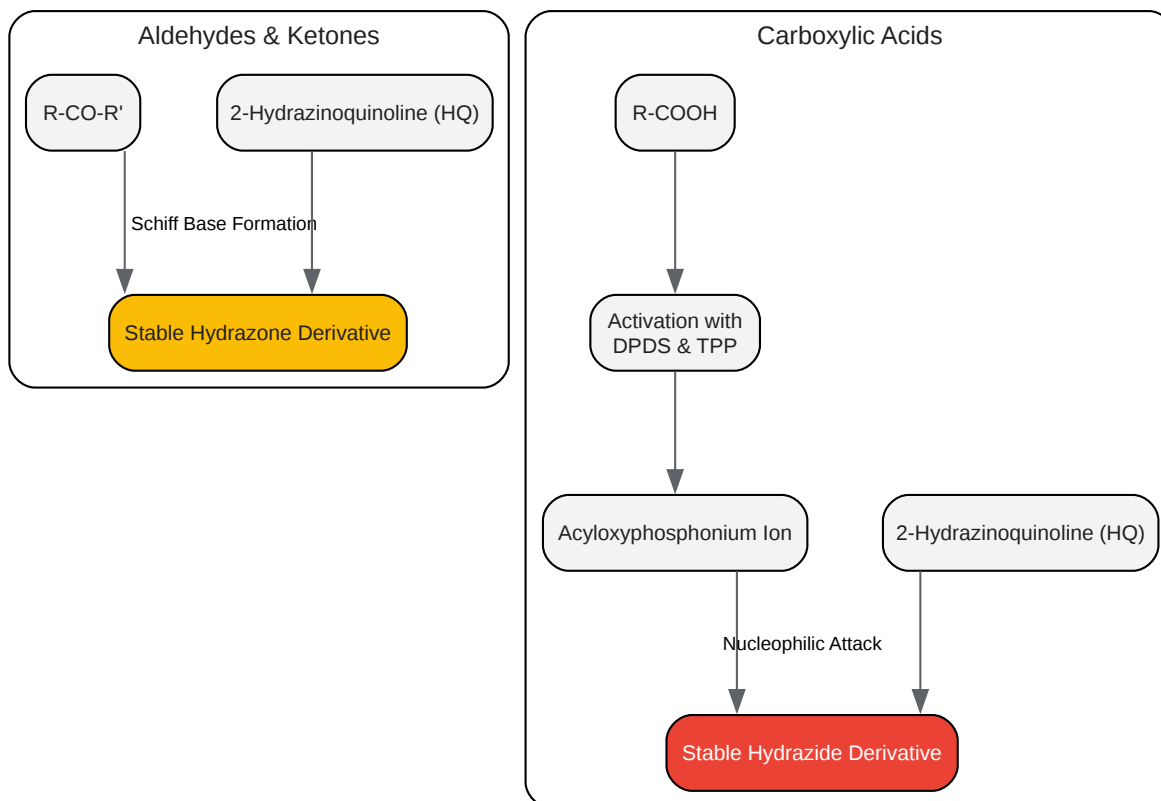


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Derivatization workflow for LC-MS analysis.

Reaction Mechanisms

The derivatization process involves two distinct reactions depending on the analyte's functional group.



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Reaction pathways of **2-Hydrazinoquinoline**.

Safety and Handling

2-Hydrazinoquinoline is considered hazardous and should be handled with appropriate safety precautions.

- Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4][5]
- Precautionary Measures: Handle in a well-ventilated area, preferably under a fume hood. Wear protective gloves, safety goggles, and a lab coat. Avoid breathing dust. Store in a cool, dry, well-sealed container away from oxidizing agents.[4]

Conclusion

2-Hydrazinoquinoline is a valuable chemical tool, particularly for the analytical workflow in metabolomics. While its fundamental physicochemical properties like melting point and solubility are well-documented, a comprehensive experimental characterization of its spectral properties and pKa is lacking in the public domain. The detailed protocols provided herein for its synthesis, property determination, and application in derivatization offer a solid foundation for its use in a research setting. The visualized workflows clearly delineate the practical steps for its most significant application, empowering researchers to effectively utilize this compound for enhancing the sensitivity and scope of metabolomic analyses.

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